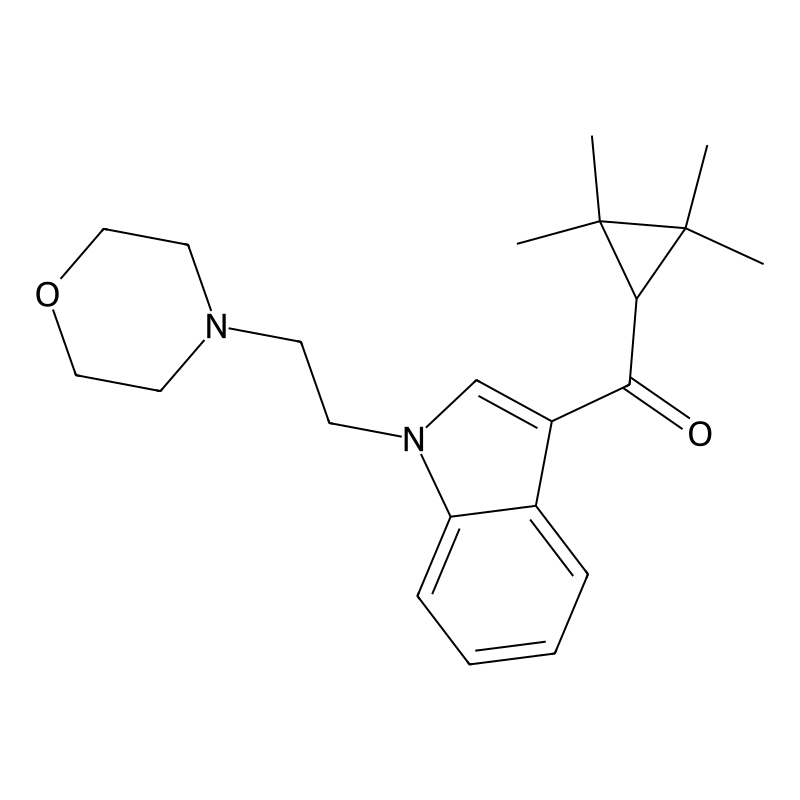

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

(1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, commonly designated as A-796,260, is a highly specialized analytical reference standard and pharmacological tool compound belonging to the indol-3-ylcycloalkyl ketone class [1]. From a procurement perspective, this compound is primarily sourced for its utility as a highly selective cannabinoid type 2 (CB2) receptor agonist and as a structural benchmark in forensic and metabolic assays [2]. Its defining structural features—an ionizable 2-morpholinoethyl N-substituent and a sterically hindered 2,2,3,3-tetramethylcyclopropyl ketone moiety—confer distinct solubility profiles, receptor selectivity, and metabolic stability that fundamentally differentiate it from legacy naphthoylindoles and strictly lipophilic synthetic cannabinoids [1].

References

- [1] Frost JM, et al. (2010). 'Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity'. Journal of Medicinal Chemistry, 53(1): 295-315.

- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11584525, A-796260.

Substituting A-796,260 with closely related in-class analogs compromises both experimental integrity and formulation viability. Utilizing JWH-200 (which shares the morpholinoethyl tail but features a naphthoyl headgroup) introduces significant CB1 cross-reactivity, confounding non-psychoactive target models with central nervous system activity [1]. Conversely, substituting with UR-144 (which shares the tetramethylcyclopropyl headgroup but utilizes a straight N-pentyl tail) drastically reduces aqueous solubility . This forces reliance on high-concentration organic co-solvents (like DMSO or Tween-80) during assay preparation, which frequently induces vehicle-related toxicity or precipitation artifacts in sensitive in vitro cellular models [1].

Receptor Subtype Selectivity and Target Isolation

A-796,260 demonstrates profound selectivity for the CB2 receptor over the CB1 receptor, a critical metric for isolating peripheral immune or pain responses. Radioligand binding assays show A-796,260 possesses a CB2 Ki of 4.6 nM and a CB1 Ki of 945 nM [1]. In contrast, the structurally related comparator JWH-200 exhibits a CB1 Ki of ~42 nM and a CB2 Ki of ~65 nM, acting as a non-selective agonist [2].

| Evidence Dimension | Binding Affinity Ratio (CB1 Ki / CB2 Ki) |

| Target Compound Data | A-796,260: >200-fold selectivity for CB2 |

| Comparator Or Baseline | JWH-200: ~1.5-fold selectivity (non-selective) |

| Quantified Difference | A-796,260 provides a >130-fold improvement in target isolation compared to JWH-200. |

| Conditions | Radioligand displacement assays using human recombinant CB1 and CB2 receptors expressed in HEK293 cells. |

Procuring this specific compound is essential for researchers who must definitively rule out CB1-mediated CNS effects in their efficacy or toxicity models.

Formulation Compatibility via Aqueous Solubility

The incorporation of the 2-morpholinoethyl chain significantly alters the physicochemical profile of A-796,260 compared to standard alkyl-chain cannabinoids. A-796,260 possesses an ionizable tertiary amine (pKa ~ 7.4), resulting in a predicted XLogP3 of 3.4 [1]. In contrast, the comparator UR-144, which features an unbranched N-pentyl chain, has a highly lipophilic XLogP3 of ~5.8 [2]. This allows A-796,260 to be formulated as a water-soluble salt (e.g., hydrochloride) in mildly acidic to neutral physiological buffers.

| Evidence Dimension | Calculated Lipophilicity (XLogP3) |

| Target Compound Data | A-796,260: XLogP3 = 3.4 |

| Comparator Or Baseline | UR-144: XLogP3 = 5.8 |

| Quantified Difference | A-796,260 is approximately 2.4 log units (over 250 times) less lipophilic than its N-pentyl analog. |

| Conditions | Computed physicochemical properties based on standard chemoinformatics models. |

Enables the preparation of dosing solutions with significantly lower concentrations of organic co-solvents, reducing vehicle-induced artifacts in cell-based screening.

Metabolic Stability of the Headgroup

The 2,2,3,3-tetramethylcyclopropyl group in A-796,260 was engineered specifically to resist the rapid oxidative metabolism that degrades standard cyclopropyl or naphthoyl moieties. The severe steric hindrance provided by the four methyl groups blocks cytochrome P450-mediated hydroxylation at the cyclopropyl ring [1]. When compared to unsubstituted cyclopropyl analogs, compounds bearing the tetramethylcyclopropyl moiety exhibit significantly prolonged half-lives in rat liver microsomal (RLM) stability assays [1].

| Evidence Dimension | Resistance to CYP450 Oxidation |

| Target Compound Data | A-796,260: High steric shielding of the cyclopropyl core |

| Comparator Or Baseline | Unsubstituted cyclopropyl ketones: Rapid ring-opening and hydroxylation |

| Quantified Difference | Significant reduction in intrinsic clearance (CLint) rates at the headgroup position. |

| Conditions | In vitro rat liver microsome (RLM) incubations monitored via LC-MS/MS. |

Ensures reproducible exposure profiles and longer duration of action in longitudinal efficacy models, reducing the need for continuous redosing.

Pharmacological Benchmarking in Neuropathic Pain Models

Due to its >200-fold selectivity for CB2 over CB1 [1], A-796,260 is the ideal procurement choice for establishing baseline efficacy in in vivo models of neuropathic and inflammatory pain where researchers must strictly avoid confounding psychoactive or motor-impairing central nervous system effects.

Low-Solvent In Vitro Assay Development

Leveraging the improved aqueous solubility imparted by the morpholinoethyl group (XLogP3 3.4) [2], this compound is highly suitable for high-throughput in vitro cellular assays (e.g., cAMP accumulation or β-arrestin recruitment) where minimizing DMSO or Tween-80 concentrations is critical to maintaining cell viability.

Forensic Analytical Reference Standardization

As a structurally unique compound combining a morpholine ring and a tetramethylcyclopropyl group, A-796,260 serves as a critical LC-MS/MS reference standard . It allows forensic and toxicology laboratories to accurately calibrate retention times and fragmentation patterns to differentiate complex synthetic cannabinoid mixtures.

References

- [1] Frost JM, et al. (2010). 'Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB(2) cannabinoid receptor activity'. Journal of Medicinal Chemistry, 53(1): 295-315.

- [2] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11584525, A-796260.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types